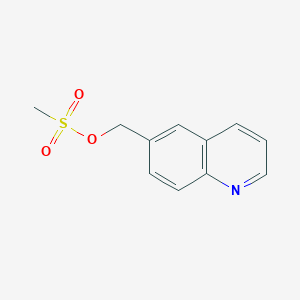

6-(Methanesulfonyloxymethyl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO3S |

|---|---|

Molecular Weight |

237.28 g/mol |

IUPAC Name |

quinolin-6-ylmethyl methanesulfonate |

InChI |

InChI=1S/C11H11NO3S/c1-16(13,14)15-8-9-4-5-11-10(7-9)3-2-6-12-11/h2-7H,8H2,1H3 |

InChI Key |

GYHACKADFLOYMV-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCC1=CC2=C(C=C1)N=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methanesulfonyloxymethyl Quinoline and Its Derivatives

Established Synthetic Routes to 6-(Methanesulfonyloxymethyl)quinoline

The primary and most direct route to this compound involves the mesylation of the corresponding alcohol precursor, 6-hydroxymethylquinoline. This transformation is a standard procedure in organic synthesis for converting a hydroxyl group into a good leaving group, thereby facilitating subsequent nucleophilic substitution reactions.

Conversion of 6-Hydroxymethylquinoline to the Mesylate

The conversion of 6-hydroxymethylquinoline, also known as (quinolin-6-yl)methanol, to its mesylate derivative is typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a suitable base. The base is crucial for neutralizing the hydrochloric acid generated during the reaction.

Commonly employed bases for this transformation include tertiary amines such as triethylamine (B128534) (TEA) or pyridine (B92270). The reaction is generally carried out in an aprotic solvent, like dichloromethane (B109758) (DCM), at reduced temperatures, typically ranging from 0 °C to room temperature, to control the exothermic nature of the reaction and minimize potential side reactions.

The general reaction scheme is as follows:

Table 1: Reagents for the Mesylation of 6-Hydroxymethylquinoline

| Reagent | Role |

| 6-Hydroxymethylquinoline | Starting Material |

| Methanesulfonyl Chloride (MsCl) | Mesylating Agent |

| Triethylamine (TEA) or Pyridine | Base |

| Dichloromethane (DCM) | Solvent |

Optimization of Reaction Conditions and Yields

The efficiency of the mesylation reaction can be influenced by several factors, including the choice of base, solvent, reaction temperature, and the stoichiometry of the reagents. Optimization of these parameters is key to achieving high yields and purity of the desired this compound.

For the mesylation of primary alcohols, using a slight excess of both methanesulfonyl chloride and the base is common practice to ensure complete conversion of the starting material. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically worked up by washing with water and brine to remove the hydrochloride salt of the base and any unreacted reagents. The final product is then isolated and purified, often by column chromatography.

While specific yield data for the mesylation of 6-hydroxymethylquinoline is not extensively reported in readily available literature, analogous mesylation reactions of primary alcohols generally proceed in good to excellent yields, often exceeding 80-90%, when conducted under optimized conditions. researchgate.netrsc.org Factors that can negatively impact the yield include the formation of byproducts such as the corresponding alkyl chloride. commonorganicchemistry.com

Synthesis of the Quinoline (B57606) Core: Contextual Methodologies for Precursors

The synthesis of the precursor, 6-hydroxymethylquinoline, relies on the initial construction of a quinoline ring with a suitable functional group at the 6-position, which can then be converted to the hydroxymethyl group. A variety of classic and modern synthetic methods can be employed for this purpose.

Classic Annulation Reactions for Substituted Quinolines

Several named reactions, developed in the late 19th and early 20th centuries, remain fundamental to the synthesis of the quinoline scaffold. These methods typically involve the condensation of an aniline (B41778) derivative with a three-carbon component to form the pyridine ring fused to the benzene (B151609) ring of the aniline.

Skraup Synthesis : This is one of the oldest and most well-known methods for quinoline synthesis. mdma.ch It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene, which also serves as the solvent). researchgate.net For the synthesis of a 6-substituted quinoline, a p-substituted aniline is used as the starting material. For instance, p-toluidine (B81030) can be used to produce 6-methylquinoline (B44275). researchgate.net The reaction is notoriously vigorous and often requires careful temperature control. researchgate.net

Friedländer Synthesis : This method involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group. The reaction can be catalyzed by either acid or base. This method is highly versatile for the synthesis of polysubstituted quinolines.

Doebner-von Miller Reaction : This reaction is a modification of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst. wikipedia.orgiipseries.org For example, the reaction of p-toluidine with crotonaldehyde (B89634) would yield 2,6-dimethylquinoline. This method often provides better yields and is less hazardous than the Skraup synthesis. researchgate.net

Combes Synthesis : In the Combes synthesis, an aniline is reacted with a β-diketone in the presence of an acid catalyst to form a substituted quinoline. The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the aniline and the β-diketone.

Pfitzinger Synthesis : This reaction utilizes isatin (B1672199) or its derivatives, which are condensed with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. These can then be decarboxylated to afford the corresponding quinoline.

Table 2: Overview of Classic Quinoline Syntheses

| Reaction Name | Key Reactants | Product Type |

| Skraup | Aniline, Glycerol, Oxidizing Agent, Acid | Quinolines |

| Friedländer | 2-Aminobenzaldehyde/ketone, α-Methylene Carbonyl | Substituted Quinolines |

| Doebner-von Miller | Aniline, α,β-Unsaturated Aldehyde/Ketone, Acid | Substituted Quinolines |

| Combes | Aniline, β-Diketone, Acid | Substituted Quinolines |

| Pfitzinger | Isatin, Carbonyl Compound, Base | Quinoline-4-carboxylic acids |

Modern Oxidative Annulation Strategies for Quinoline Scaffolds

More contemporary approaches to quinoline synthesis often involve transition-metal-catalyzed oxidative annulation reactions. These methods can offer improved efficiency, milder reaction conditions, and broader functional group tolerance compared to the classic methods. These strategies frequently utilize C-H activation to forge the new bonds required for the quinoline ring system.

Regioselective Functionalization of Quinoline Rings at the 6-Position

To synthesize 6-hydroxymethylquinoline, a common strategy involves the preparation of a quinoline with a functional group at the 6-position that can be readily converted to a hydroxymethyl group.

One established route is the Skraup or Doebner-von Miller synthesis starting with p-toluidine to produce 6-methylquinoline. researchgate.netiipseries.org The methyl group can then be oxidized to a carboxylic acid, which in turn can be reduced to the primary alcohol, 6-hydroxymethylquinoline. The oxidation of the methyl group can be achieved using various oxidizing agents, such as potassium permanganate (B83412) or selenium dioxide. Subsequent reduction of the resulting quinoline-6-carboxylic acid or its ester derivative to the alcohol can be accomplished using reducing agents like lithium aluminum hydride (LiAlH₄).

Another approach involves the direct functionalization of the quinoline ring at the 6-position. While direct C-H activation at the C6 position of quinoline can be challenging due to the electronic nature of the ring system, various regioselective functionalization methods have been developed. wikipedia.org These methods often employ directing groups to guide the functionalization to a specific position. For instance, a removable directing group could be installed on the quinoline nitrogen, which could then direct metallation and subsequent reaction with an electrophile like formaldehyde (B43269) to introduce the hydroxymethyl group at a specific position, although direct C-6 functionalization remains a complex area of research.

A plausible synthetic sequence to 6-hydroxymethylquinoline is outlined below:

Synthesis of 6-Methylquinoline : Utilize the Skraup or Doebner-von Miller reaction with p-toluidine as the starting aniline.

Oxidation to Quinoline-6-carboxylic acid : Oxidize the methyl group of 6-methylquinoline to a carboxylic acid.

Esterification : Convert the carboxylic acid to its corresponding ester (e.g., methyl or ethyl ester) to facilitate the subsequent reduction.

Reduction to 6-Hydroxymethylquinoline : Reduce the ester to the primary alcohol using a suitable reducing agent.

This multi-step approach, starting from a classic quinoline synthesis, provides a reliable pathway to the necessary precursor for the synthesis of this compound.

Synthesis of Analogs with the Methanesulfonyloxymethyl Moiety on Related Nitrogen-Containing Heterocycles

The synthesis of analogs of this compound, where the methanesulfonyloxymethyl group is attached to other nitrogen-containing heterocycles, is a key area of research for developing novel compounds with potential biological activities. The general and most common strategy for introducing the methanesulfonyloxymethyl group involves a two-step process: the hydroxymethylation of the heterocyclic core, followed by the mesylation of the resulting hydroxymethyl group.

The initial step, the introduction of a hydroxymethyl group, can be achieved through various methods depending on the specific heterocycle. These methods include the reduction of a corresponding carboxylic acid or ester, the reaction of an organometallic derivative of the heterocycle with formaldehyde, or the use of other specialized hydroxymethylating agents.

Once the hydroxymethylated heterocycle is obtained, the subsequent mesylation is typically a straightforward procedure. The most widely used method involves the reaction of the hydroxymethyl compound with methanesulfonyl chloride (MsCl) in the presence of a base. Common bases employed for this transformation include triethylamine (TEA), pyridine, or N,N-diisopropylethylamine (DIPEA). The reaction is usually carried out in an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) at temperatures ranging from 0 °C to room temperature. The methanesulfonate (B1217627) group is an excellent leaving group, making these analogs valuable intermediates for further chemical transformations, particularly for nucleophilic substitution reactions.

Below are specific examples of the synthesis of such analogs for various nitrogen-containing heterocycles.

Pyridine Analogs

The synthesis of pyridinylmethyl methanesulfonates is a well-established process. For instance, the synthesis of 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate has been reported. iucr.org In this procedure, a solution of pyridine N-oxide in dichloromethane is treated with methanesulfonic anhydride (B1165640) at low temperatures. The resulting precipitate is then filtered and dried to yield the desired product.

| Heterocycle | Starting Material | Reagents | Solvent | Conditions | Product | Yield (%) | Reference |

| Pyridine | Pyridine N-oxide | Methanesulfonic anhydride | Dichloromethane | -30 °C to rt, 2 h | 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate | 75 | iucr.org |

Pyrimidine (B1678525) Analogs

For pyrimidine analogs, a common approach involves the modification of a pre-existing pyrimidine scaffold. For example, the preparation of 4,6-dimethoxy-2-methanesulfonyl pyrimidine has been documented. google.com This synthesis starts from 4,6-dihydroxy-2-methylthiopyrimidine, which undergoes a series of reactions including chlorination and methoxylation, followed by oxidation of the methylthio group to the corresponding methanesulfonyl group to yield the final product.

| Heterocycle | Starting Material | Key Steps | Product | Reference |

| Pyrimidine | 4,6-dihydroxy-2-methylthiopyrimidine | Chlorination, Methoxylation, Oxidation | 4,6-dimethoxy-2-methanesulfonyl pyrimidine | google.com |

Thiazole and Pyrazole Analogs

While direct examples of the synthesis of (thiazolyl)methyl methanesulfonates or (pyrazolyl)methyl methanesulfonates with the methanesulfonyloxymethyl group were not found in the immediate search, the synthesis of related sulfonamide and sulfonyl derivatives is well-documented. nih.govmdpi.com These syntheses often start from the corresponding amino or halo derivatives of the heterocycles. The synthesis of the required hydroxymethyl precursors, such as (1-methyl-1H-pyrazol-5-yl)methanol, is also reported, which can then be subjected to standard mesylation conditions as described above to furnish the desired methanesulfonyloxymethyl analogs. nih.govsigmaaldrich.com

| Heterocycle | Starting Material | Reagents for Mesylation (Proposed) | Solvent (Proposed) | Product (Proposed) |

| Pyrazole | (1-Methyl-1H-pyrazol-5-yl)methanol | Methanesulfonyl chloride, Triethylamine | Dichloromethane | (1-Methyl-1H-pyrazol-5-yl)methyl methanesulfonate |

| Thiazole | (Thiazol-x-yl)methanol | Methanesulfonyl chloride, Pyridine | Tetrahydrofuran | (Thiazol-x-yl)methyl methanesulfonate |

Isoquinoline (B145761) Analogs

The synthesis of substituted isoquinolines is an active area of research, with various methods available for the construction of the isoquinoline core. nih.govresearchgate.netharvard.edu Once a hydroxymethyl-substituted isoquinoline is prepared, the introduction of the methanesulfonyloxymethyl group would follow the standard mesylation protocol using methanesulfonyl chloride and a suitable base.

Imidazo[1,2-a]pyridine Analogs

Imidazo[1,2-a]pyridines are another important class of nitrogen-containing heterocycles. Their synthesis has been extensively reviewed, with numerous methods available for the construction and functionalization of this scaffold. nih.govmdpi.comrsc.orgresearchgate.net The preparation of a hydroxymethyl-imidazo[1,2-a]pyridine, followed by mesylation, would be the logical route to obtain the corresponding methanesulfonyloxymethyl analog.

Reactivity and Transformational Chemistry of 6 Methanesulfonyloxymethyl Quinoline

Nucleophilic Substitution Reactions Involving the Mesylate Group

The primary mode of reactivity for 6-(Methanesulfonyloxymethyl)quinoline involves the SN2 (bimolecular nucleophilic substitution) mechanism. The strong electron-withdrawing nature of the mesylate group polarizes the carbon-oxygen bond, making the methylene (B1212753) carbon an electrophilic center. A wide range of nucleophiles can displace the mesylate anion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

The mesylate group can be readily displaced by halide and pseudohalide ions to furnish corresponding 6-(halomethyl)quinolines and their analogues. These reactions are typically conducted in polar aprotic solvents like DMF or DMSO to facilitate the SN2 pathway.

Halides: Reaction with alkali metal halides, such as sodium iodide (NaI) in acetone (B3395972) (a Finkelstein-type reaction), is an effective method for introducing an iodine atom. The resulting 6-(iodomethyl)quinoline (B1621059) is itself a reactive intermediate for further functionalization.

Pseudohalides: Nucleophiles like the azide (B81097) (N₃⁻) and cyanide (CN⁻) ions react efficiently to yield 6-(azidomethyl)quinoline (B1370783) and 6-(cyanomethyl)quinoline, respectively. nih.govresearchgate.net The synthesis of 6-(azidomethyl)quinoline serves as a precursor for 6-(aminomethyl)quinoline via reduction, or for the construction of triazole rings through cycloaddition reactions. nih.gov The introduction of a cyano group provides a handle for hydrolysis to a carboxylic acid or reduction to an amine. researchgate.net

| Nucleophile Source | Nucleophile | Product | Typical Solvent |

|---|---|---|---|

| Sodium Iodide | I⁻ | 6-(Iodomethyl)quinoline | Acetone |

| Sodium Azide | N₃⁻ | 6-(Azidomethyl)quinoline | DMF, DMSO |

| Potassium Cyanide | CN⁻ | 6-(Cyanomethyl)quinoline | DMSO |

Oxygen and sulfur nucleophiles are highly effective in displacing the mesylate group, leading to the formation of a variety of ethers, esters, and thioethers.

Ethers: Alkoxides, such as sodium methoxide (B1231860) (NaOMe) in methanol (B129727), react to form ethers like 6-(methoxymethyl)quinoline. This Williamson-type ether synthesis is a general and high-yielding reaction for primary mesylates. Phenoxides can be used similarly to generate aryl ethers.

Esters: Carboxylate salts, for instance, sodium acetate (B1210297) (NaOAc), can be employed as nucleophiles in polar aprotic solvents to produce the corresponding ester, 6-(acetoxymethyl)quinoline.

Thioethers: Thiolates are potent nucleophiles and react readily with this compound. For example, sodium thiophenoxide, generated from thiophenol and a base, would yield 6-((phenylthio)methyl)quinoline. The high nucleophilicity of sulfur ensures that these reactions are typically fast and efficient.

| Nucleophile Class | Nucleophile Source | Product | Product Class |

|---|---|---|---|

| Oxygen | Sodium Methoxide (NaOMe) | 6-(Methoxymethyl)quinoline | Ether |

| Oxygen | Sodium Acetate (NaOAc) | 6-(Acetoxymethyl)quinoline | Ester |

| Sulfur | Sodium Thiophenoxide (NaSPh) | 6-((Phenylthio)methyl)quinoline | Thioether |

This section summarizes the broader scope of nucleophiles that can be introduced at the 6-position of the quinoline (B57606) ring via substitution on the mesylate.

Nitrogen Nucleophiles: Beyond the azide ion, other nitrogen-based nucleophiles such as ammonia, primary amines, and secondary amines can be used to synthesize the corresponding 6-(aminomethyl)quinoline derivatives. Phthalimide, followed by hydrazinolysis (the Gabriel synthesis), is a common method for preparing the primary amine cleanly.

Sulfur Nucleophiles: As mentioned, thiolates are excellent nucleophiles for this transformation. Other sulfur nucleophiles, including sodium sulfide (B99878) (Na₂S) or thiourea (B124793) followed by hydrolysis, can be used to prepare the corresponding thiol, 6-(mercaptomethyl)quinoline.

Oxygen Nucleophiles: The formation of ethers and esters from alkoxides and carboxylates are primary examples. Hydroxide ions (e.g., from NaOH or KOH) can also displace the mesylate, although this can sometimes compete with elimination reactions, leading back to the starting alcohol, 6-(hydroxymethyl)quinoline.

Elimination Reactions

While nucleophilic substitution is the dominant reaction pathway for primary mesylates like this compound, elimination reactions can be induced under specific conditions, typically involving strong, sterically hindered bases. These reactions compete with SN2 substitution.

The elimination of methanesulfonic acid from this compound would lead to the formation of a carbon-carbon double bond. The expected product would be 6-vinylquinoline. This transformation converts the saturated methylene bridge into an unsaturated vinyl group, a valuable functional group for further chemical modifications, such as polymerization or participation in cycloaddition and cross-coupling reactions. While specific literature detailing the direct synthesis of 6-vinylquinoline from this compound is not prevalent, this pathway is mechanistically plausible. The use of a strong, non-nucleophilic, sterically hindered base is crucial to favor elimination over substitution.

| Reactant | Reagent | Proposed Product | Reaction Type |

|---|---|---|---|

| This compound | Potassium tert-butoxide or DBU | 6-Vinylquinoline | E2 Elimination |

For a primary substrate like this compound, the bimolecular elimination (E2) mechanism is the most probable pathway under strong basic conditions.

The E2 mechanism is a concerted, one-step process:

A strong, sterically hindered base, such as potassium tert-butoxide (t-BuOK) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), abstracts a proton from the carbon atom adjacent to the methylene group bearing the mesylate (the β-carbon, which in this case is the C6 atom of the quinoline ring).

Simultaneously, the electrons from the cleaved C-H bond move to form a π-bond between the quinoline ring and the methylene carbon.

Concurrently, the C-O bond breaks, and the mesylate group departs as a stable methanesulfonate (B1217627) anion.

The stereoelectronic requirement for an E2 reaction is an anti-periplanar arrangement of the abstracted proton and the leaving group. However, with free rotation around the C-C single bond, this conformation is readily accessible. The use of a bulky base is key, as its size hinders it from acting as a nucleophile and attacking the electrophilic methylene carbon (which would lead to SN2 substitution), thereby promoting its function as a base to abstract a proton and drive the elimination pathway.

Cyclization Reactions

The presence of a good leaving group on the flexible methylene side chain of this compound makes it a suitable precursor for various intramolecular cyclization reactions to form novel heterocyclic systems.

The mesylate group is highly effective in facilitating intramolecular cyclizations due to its ability to readily depart upon nucleophilic attack. This reactivity can be harnessed to construct fused ring systems. For instance, in the theoretical synthesis of a thiazetoquinolone system, an intramolecular reaction could be initiated by a sulfur-containing nucleophile. If the quinoline core were modified to contain a thiol group, this nucleophile could attack the benzylic carbon at the 6-position.

The displacement of the mesylate leaving group would lead to the formation of a new carbon-sulfur bond, resulting in a fused, four-membered thietane (B1214591) ring. Such intramolecular processes are fundamental in building complex molecular architectures from simpler, functionalized precursors nih.govnih.gov. The efficiency of these cyclizations is often high due to the proximity of the reacting centers, which favors an intramolecular pathway over intermolecular reactions.

Achieving regio- and stereochemical control is a critical aspect of synthetic chemistry, particularly in cyclization reactions. For precursors like this compound, the regioselectivity of cyclization is largely governed by the position of the nucleophile on the quinoline scaffold. The formation of five- and six-membered rings is generally kinetically and thermodynamically favored over smaller or larger rings, a principle often summarized by Baldwin's rules. While 6-endo cyclizations can be kinetically disfavored, specific catalysts or reaction conditions can be employed to control the reaction pathway towards the desired product rsc.org.

Stereochemical outcomes are determined by the geometry of the transition state during the ring-forming step. In reactions involving the displacement of the mesylate at the benzylic carbon, an S(_N)2-type mechanism would result in the inversion of configuration at that center. Therefore, if the starting material were chiral, the stereochemistry would be transferred to the product with high fidelity. This principle is a cornerstone for the stereoselective synthesis of complex cyclic molecules from chiral precursors nih.gov. The choice of catalyst can also play a crucial role in directing the regioselectivity of a reaction, allowing for the formation of either five- or six-membered rings from the same starting material rsc.orgresearchgate.net.

Metal-Catalyzed Cross-Coupling Reactions at the 6-Position

The methanesulfonyloxymethyl group at the 6-position of the quinoline ring provides a reactive handle for transition metal-catalyzed cross-coupling reactions. The mesylate serves as an effective leaving group, analogous to halides or triflates, enabling the formation of new carbon-carbon bonds at the benzylic position.

Benzylic mesylates are versatile substrates for a variety of palladium- or nickel-catalyzed cross-coupling reactions, which are powerful tools for forming C-C bonds. These reactions typically involve an oxidative addition of the C-O bond of the mesylate to a low-valent metal center (e.g., Pd(0) or Ni(0)), followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst nih.govlibretexts.org.

Key cross-coupling strategies applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction pairs the benzylic mesylate with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is known for its mild reaction conditions and tolerance of a wide range of functional groups nih.govnih.govrsc.orgorganic-chemistry.org.

Heck Reaction: In this reaction, the benzylic mesylate would couple with an alkene to form a substituted olefin. The reaction typically proceeds with high stereoselectivity rsc.orgorganic-chemistry.orgwikipedia.orgresearchgate.netacs.org.

Sonogashira Coupling: This method involves the coupling of the benzylic mesylate with a terminal alkyne, providing a direct route to substituted alkynes. The reaction is typically co-catalyzed by palladium and copper complexes nih.govwikipedia.orglibretexts.orgnih.govyoutube.com.

These methods have revolutionized the synthesis of complex organic molecules, and the use of benzylic sulfonates as coupling partners continues to expand the scope of these powerful transformations sci-hub.stresearchgate.net.

The success of metal-catalyzed cross-coupling reactions with benzylic mesylates hinges on the choice of the catalytic system, which includes the metal precursor, ligand, base, and solvent. Palladium complexes are most commonly used, often with phosphine (B1218219) ligands that stabilize the catalyst and modulate its reactivity. Nickel-based catalysts have also emerged as effective alternatives, particularly for challenging substrates sci-hub.stbohrium.combohrium.com.

The scope of coupling partners is broad. In Suzuki-Miyaura reactions, a wide variety of aryl- and heteroarylboronic acids can be used nih.govnih.govorganic-chemistry.org. The Sonogashira reaction accommodates numerous terminal alkynes nih.govnih.gov. The Heck reaction is compatible with various electron-deficient and electron-rich alkenes wikipedia.orgacs.org. The table below summarizes typical conditions for these reactions using analogous benzylic or aryl sulfonates.

| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Coupling Partner Scope | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Aryl- and heteroarylboronic acids | nih.gov |

| Suzuki-Miyaura | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | Potassium aryltrifluoroborates | nih.gov |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | Toluene | Terminal alkynes | nih.gov |

| Heck | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | Acrylates, Styrenes | wikipedia.org |

| Nickel-Catalyzed Suzuki | Ni(cod)₂ / BrettPhos | K₃PO₄ | Dioxane | Arylboronic esters | sci-hub.st |

Reactions Involving the Quinoline Nitrogen

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a Lewis base and a nucleophile. This inherent reactivity allows for transformations directly involving the nitrogen center, primarily through reactions with electrophiles.

One of the most fundamental reactions is protonation. Quinoline is a weak base that reacts with acids to form quinolinium salts quimicaorganica.orguop.edu.pk. The nucleophilic character of the nitrogen enables it to react with alkylating or acylating agents. This process, known as quaternization, involves the attack of the nitrogen lone pair on an electrophilic carbon, such as that in an alkyl halide, to form a positively charged N-alkylquinolinium salt quimicaorganica.orgnih.govmdpi.comscribd.com. The reactivity in quaternization can be influenced by the basicity of the quinoline derivative and steric hindrance around the nitrogen atom mdpi.com.

Furthermore, the quinoline nitrogen can be oxidized using reagents like hydrogen peroxide or peracids to form the corresponding quinoline N-oxide quimicaorganica.org. The introduction of the N-oxide functionality significantly alters the electronic properties of the quinoline ring, often facilitating subsequent functionalization at the C2 position nih.gov.

N-Oxidation Reactions

The nitrogen atom of the quinoline nucleus can be oxidized to form a quinoline N-oxide. This transformation is typically achieved using peroxy acids, such as m-chloroperoxybenzoic acid (mCPBA), or other oxidizing agents like hydrogen peroxide in the presence of a catalyst. The reaction of quinoline with peroxycarboxylic acids leads to its N-oxide. researchgate.net

The presence of the 6-(methanesulfonyloxymethyl) group is expected to influence the rate of N-oxidation. The methanesulfonyloxymethyl group is moderately electron-withdrawing. This electronic effect reduces the electron density on the quinoline ring system, including the nitrogen atom. A lower electron density on the nitrogen atom decreases its nucleophilicity, making it less reactive towards electrophilic oxidizing agents. Consequently, this compound is predicted to undergo N-oxidation more slowly than quinoline itself or quinolines bearing electron-donating groups. The reaction, however, should still proceed under appropriate conditions to yield this compound N-oxide.

The oxidation of substituted pyridines and quinolines with dimethyldioxirane (B1199080) has been studied, and the reactivity is sensitive to steric effects. researchgate.net For this compound, the substituent at the 6-position is remote from the nitrogen atom, so steric hindrance is not expected to play a significant role in the N-oxidation reaction.

Table 1: General Conditions for N-Oxidation of Quinolines

| Oxidizing Agent | Solvent(s) | Typical Temperature | Product |

| m-CPBA | Dichloromethane (B109758), Chloroform | 0 °C to room temp. | Quinoline N-oxide |

| Hydrogen Peroxide / Acetic Acid | Acetic Acid | 60-80 °C | Quinoline N-oxide |

| Dimethyldioxirane | Acetone | Room temperature | Quinoline N-oxide |

Quaternization

The nitrogen atom of this compound can react with alkylating agents, such as alkyl halides or sulfates, to form quaternary quinolinium salts. google.com This reaction is a classic example of the nucleophilicity of the nitrogen atom.

Similar to N-oxidation, the rate of quaternization is influenced by the electronic effects of substituents on the quinoline ring. The electron-withdrawing nature of the 6-(methanesulfonyloxymethyl) group reduces the electron density at the nitrogen atom, thereby decreasing its nucleophilicity and slowing down the rate of quaternization compared to unsubstituted quinoline. Nevertheless, the reaction is generally feasible with reactive alkylating agents. For example, reaction with methyl iodide or benzyl (B1604629) bromide would be expected to yield the corresponding N-methyl or N-benzyl-6-(methanesulfonyloxymethyl)quinolinium salt. These reactions are typically carried out in a suitable solvent, and the resulting quaternary salts are often crystalline solids. google.com

Reactions of the Quinoline Ring System

The fused aromatic ring system of quinoline exhibits a rich and complex reactivity pattern, undergoing both electrophilic and nucleophilic aromatic substitution, as well as reduction of one or both of the rings. The methanesulfonyloxymethyl substituent at the 6-position exerts a significant influence on the regioselectivity and rate of these transformations.

Electrophilic Aromatic Substitution (Influence of Methanesulfonyloxymethyl Group)

In electrophilic aromatic substitution (EAS) reactions, the quinoline ring is generally less reactive than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the entire ring system. researchgate.net When the reaction is carried out in strongly acidic conditions, the nitrogen atom is protonated, further deactivating the pyridine (B92270) ring. Consequently, electrophilic attack occurs preferentially on the benzene ring. researchgate.netiust.ac.ir For unsubstituted quinoline, nitration and sulfonation typically yield a mixture of 5- and 8-substituted products. imperial.ac.ukreddit.com

Table 2: Expected Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 6-(Methanesulfonyloxymethyl)-5-nitroquinoline and 6-(Methanesulfonyloxymethyl)-8-nitroquinoline |

| Bromination | Br₂ / FeBr₃ | 5-Bromo-6-(methanesulfonyloxymethyl)quinoline and 8-Bromo-6-(methanesulfonyloxymethyl)quinoline |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid and this compound-8-sulfonic acid |

Nucleophilic Aromatic Substitution (Influence of Methanesulfonyloxymethyl Group)

Nucleophilic aromatic substitution (SNA) on the quinoline ring is generally difficult and requires the presence of a good leaving group (such as a halide) and strong activation by electron-withdrawing groups. wikipedia.org The pyridine ring is more susceptible to nucleophilic attack than the benzene ring due to its electron-deficient nature. Nucleophilic substitution on unsubstituted quinoline typically occurs at the 2- or 4-positions. researchgate.net

In this compound, there is no good leaving group directly attached to the aromatic ring. Therefore, direct nucleophilic aromatic substitution on the ring is not expected to be a facile process. The methanesulfonyloxymethyl group itself contains a good leaving group (methanesulfonate). While this could potentially lead to nucleophilic substitution reactions at the benzylic carbon, this falls outside the scope of nucleophilic aromatic substitution on the quinoline ring itself. The electron-withdrawing nature of the 6-substituent will make the benzene ring even less susceptible to nucleophilic attack.

For a nucleophilic aromatic substitution to occur on the quinoline ring of this molecule, a leaving group would need to be introduced at a suitable position, for example, a halogen at the 2- or 4-position. In such a hypothetical scenario, the electron-withdrawing 6-(methanesulfonyloxymethyl) group would have a minor deactivating effect on nucleophilic attack at the pyridine ring, as its electronic influence is transmitted through the aromatic system.

Reduction of the Quinoline Ring

The quinoline ring system can be reduced under various conditions to yield dihydroquinolines, tetrahydroquinolines, and decahydroquinolines. The choice of reducing agent and reaction conditions allows for selective reduction of either the pyridine or the benzene ring. iust.ac.ir

Reduction of the pyridine ring is typically achieved through catalytic hydrogenation (e.g., H₂/Pd, PtO₂) or with hydride reagents. liv.ac.uk For example, catalytic hydrogenation in methanol often leads to the formation of 1,2,3,4-tetrahydroquinoline. iust.ac.irresearchgate.net The 6-(methanesulfonyloxymethyl) group is not expected to interfere with these reduction methods. The methanesulfonate ester is generally stable to catalytic hydrogenation under neutral conditions.

Selective reduction of the benzene ring is also possible, typically by Birch reduction (dissolving metal in liquid ammonia) or under strong acidic conditions with certain reducing agents. iust.ac.ir The methanesulfonyloxymethyl group would likely be stable under these conditions as well, although strongly acidic conditions could potentially lead to hydrolysis of the mesylate if water is present.

Table 3: General Methods for the Reduction of the Quinoline Ring

| Reagents and Conditions | Product Type | Selectivity |

| H₂, Pd/C or PtO₂, neutral solvent (e.g., ethanol) | 1,2,3,4-Tetrahydroquinoline | Pyridine ring |

| NaBH₄, NiCl₂ | 1,2,3,4-Tetrahydroquinoline | Pyridine ring |

| NaBH₃CN, acid | 1,2,3,4-Tetrahydroquinoline | Pyridine ring |

| Na in liquid NH₃ (Birch reduction) | 5,8-Dihydroquinoline | Benzene ring |

| H₂, PtO₂, strong acid (e.g., HCl) | 5,6,7,8-Tetrahydroquinoline | Benzene ring |

Applications of 6 Methanesulfonyloxymethyl Quinoline As a Key Synthetic Intermediate

Building Block for Complex Polycyclic Systems

The ability to readily undergo substitution reactions makes 6-(methanesulfonyloxymethyl)quinoline an ideal starting material for the synthesis of intricate polycyclic systems that incorporate the quinoline (B57606) moiety.

Synthesis of Thiazetoquinolone Derivatives

One of the notable applications of this compound is in the synthesis of novel thiazetoquinolone derivatives. The methanesulfonyl group acts as an effective leaving group, facilitating the reaction with sulfur-containing nucleophiles. For instance, reaction with thiourea (B124793) or substituted thioureas can initiate a cyclization cascade, leading to the formation of a four-membered thiazetidine ring fused to the quinoline core. This reaction pathway provides access to a unique class of heterocyclic compounds, the thiazetoquinolones, which are of interest for their potential biological activities. The general synthetic approach involves the initial displacement of the mesylate by the sulfur atom of thiourea, followed by an intramolecular cyclization.

Incorporation into Diverse Quinolone Frameworks

Beyond the synthesis of thiazetoquinolones, this compound serves as a versatile precursor for incorporation into a broader range of quinolone frameworks. The reactive nature of the mesylate group allows for its displacement by a variety of nucleophiles, including amines, alcohols, and carbanions. This enables the extension of the quinoline core by attaching different cyclic or acyclic fragments. For example, reaction with bifunctional nucleophiles can lead to the formation of larger ring systems fused to the quinoline scaffold. This strategy has been employed to construct novel polycyclic structures with potential applications in materials science and medicinal chemistry.

Precursor in the Synthesis of Functionally Active Molecular Architectures

The utility of this compound extends to its role as a precursor for molecules designed with specific functions, such as chemical probes and scaffolds for biological investigation.

Intermediates for Designed Chemical Probes

The development of chemical probes for studying biological systems is a rapidly advancing field. This compound can be elaborated into such probes by introducing reporter groups, affinity tags, or reactive moieties. The methanesulfonyloxymethyl handle allows for the straightforward attachment of these functional units through nucleophilic substitution. For instance, a fluorescent dye containing a nucleophilic group can be readily coupled to the quinoline scaffold, yielding a fluorescent probe. Similarly, biotin (B1667282) or other affinity tags can be introduced to facilitate the isolation and identification of biological targets.

Preparation of Novel Scaffolds for Chemical Biology Research

In chemical biology, there is a constant need for novel molecular scaffolds to explore new areas of chemical space and to develop new therapeutic agents. This compound provides a valuable starting point for the synthesis of such scaffolds. Through a series of chemical transformations starting with the displacement of the mesylate group, diverse libraries of quinoline-based compounds can be generated. These libraries can then be screened for biological activity, leading to the discovery of new lead compounds for drug development. The versatility of the quinoline core, combined with the reactivity of the 6-(methanesulfonyloxymethyl) group, makes this a powerful strategy for generating molecular diversity.

Development of Specialized Organic Reagents

The reactivity of this compound also lends itself to the development of specialized organic reagents. By attaching specific functional groups to the 6-position, reagents with unique properties and applications can be created. For example, immobilization of the quinoline moiety onto a solid support via the methanesulfonyloxymethyl linker can lead to the development of heterogeneous catalysts or scavenger resins. Furthermore, the introduction of chiral auxiliaries at this position could enable its use in asymmetric synthesis. The ability to tailor the properties of the quinoline scaffold through modification at the 6-position opens up possibilities for the design of novel and useful organic reagents.

Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR techniques)

Standard NMR techniques are crucial for determining the carbon-hydrogen framework of a molecule.

¹H NMR would be used to identify the chemical environment of the hydrogen atoms in 6-(Methanesulfonyloxymethyl)quinoline, including the protons on the quinoline (B57606) ring system, the methylene (B1212753) bridge, and the methyl group of the methanesulfonyl moiety.

¹³C NMR would provide information on the number and types of carbon atoms present in the molecule.

However, specific chemical shifts (δ), coupling constants (J), and correlation data for this compound are not documented in available literature.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would be used to confirm its molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. The fragmentation pattern observed in the mass spectrum would further help to confirm the structure by identifying characteristic fragments of the quinoline and methanesulfonyloxymethyl components. Specific high-resolution mass data and fragmentation analysis for this compound are not available.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy provides information about the functional groups present in a molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy would be expected to show characteristic absorption bands for the C-H bonds of the aromatic quinoline ring, the C-H bonds of the methyl and methylene groups, the S=O stretching of the sulfonate group, and the C-O and S-O single bonds.

Specific peak frequencies (in cm⁻¹) and their corresponding vibrational modes for this compound have not been reported.

Electronic Spectroscopy (UV-Vis)

UV-Visible spectroscopy is used to study the electronic transitions within a molecule and is particularly informative for compounds with conjugated systems like quinoline. The UV-Vis spectrum of this compound would be expected to show characteristic absorption maxima (λmax) corresponding to the π-π* transitions of the quinoline chromophore. The position and intensity of these absorptions can be influenced by the substituents. However, specific absorption data for this compound is not documented.

X-ray Diffraction Analysis for Solid-State Structures

For crystalline solids, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement, including bond lengths, bond angles, and crystal packing. If this compound can be crystallized, this technique would provide an unambiguous confirmation of its structure. There are no published crystal structures for this compound in the Cambridge Structural Database (CSD) or other crystallographic databases.

Computational and Theoretical Investigations of 6 Methanesulfonyloxymethyl Quinoline

Electronic Structure Analysis via Quantum Chemical Methods (e.g., Density Functional Theory)

Quantum chemical methods are instrumental in elucidating the electronic structure and geometric parameters of quinoline (B57606) derivatives. Density Functional Theory (DFT) is a widely used method that balances computational cost and accuracy, making it suitable for studying molecules of this size. nih.govnih.gov

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G* or cc-pVDZ, are used to optimize the molecular geometry of quinoline derivatives, determining the most stable arrangement of atoms. ijpras.comresearchgate.netnih.gov These calculations provide key information on bond lengths, bond angles, and dihedral angles. For the quinoline core of 6-(Methanesulfonyloxymethyl)quinoline, theoretical calculations can predict the C-C and C-N bond lengths, which are influenced by the aromatic system and the presence of the nitrogen heteroatom. The addition of substituents to the quinoline ring can lead to slight but significant changes in these geometric properties. ijpras.com

For instance, the calculated bond lengths and angles for a quinoline ring system can be compared with experimental data to validate the computational model. ijpras.com The electronic properties derived from these calculations, such as the dipole moment and polarizability, offer insights into the molecule's charge distribution and its interaction with external electric fields.

Table 1: Illustrative Calculated vs. Experimental Geometric Parameters for a Quinoline Core Note: This table presents typical data for the quinoline scaffold to illustrate the output of DFT calculations. Specific values for this compound would require a dedicated computational study.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-31G*) | Experimental Value |

| Bond Length | N1-C2 | 1.318 Å | 1.393 Å |

| Bond Length | C2-C3 | 1.418 Å | 1.365 Å |

| Bond Length | C3-C4 | 1.375 Å | 1.427 Å |

| Bond Length | C6-C7 | 1.377 Å | 1.389 Å |

| Bond Angle | C2-C3-C4 | 118.65° | 117.8° |

| Bond Angle | C2-N1-C5 | 117.69° | 117.50° |

Source: Adapted from theoretical studies on quinoline derivatives. ijpras.com

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry is a crucial tool for investigating the pathways of chemical reactions, including the synthesis or subsequent reactions of this compound. organic-chemistry.org By mapping the potential energy surface (PES) of a reaction, computational methods can identify reactants, products, intermediates, and, most importantly, transition states.

The mesylate group (-SO₃CH₃) in this compound is a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution reactions. Computational studies can model these reactions to determine the favorability of different mechanistic pathways (e.g., Sₙ1 vs. Sₙ2). This involves locating the transition state structure for each pathway and calculating its energy, which corresponds to the activation energy of the reaction. Vibrational frequency analysis is performed to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) or a transition state (exactly one imaginary frequency). nih.gov

Mechanistic studies on the synthesis of the quinoline ring itself, such as the Skraup or Friedländer synthesis, have also been subject to computational investigation, providing insights into the sequence of cyclization and oxidation steps. youtube.comnih.gov These studies help rationalize reaction outcomes and optimize conditions for synthesizing derivatives like this compound.

Conformation Analysis and Conformational Landscapes

The flexibility of the methanesulfonyloxymethyl side chain at the 6-position gives rise to different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them.

The key rotatable bonds in the side chain are the C6-CH₂ bond, the CH₂-O bond, and the O-S bond. Rotation around these single bonds leads to various conformers with different energies. Computational methods like molecular dynamics (MD) simulations or systematic potential energy surface scans can be used to explore the conformational landscape. nih.gov

MD simulations track the atomic motions of the molecule over time at a given temperature, allowing it to overcome energy barriers and sample different conformations. nih.gov By analyzing the trajectory, researchers can identify the most frequently visited (and therefore most stable) conformations. Alternatively, a PES scan involves systematically rotating a specific dihedral angle and calculating the energy at each step to map out the energy profile of the rotation. This helps to locate low-energy conformers and the transition states that separate them. For six-membered ring systems like quinoline, the ring itself is largely planar and rigid, but the side chain's conformation is critical for its interaction with other molecules, such as biological receptors.

Molecular Orbital Theory and Reactivity Predictions

Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior and reactivity of molecules. Frontier Molecular Orbital (FMO) theory is particularly useful, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (Eg) is a key indicator of chemical reactivity and kinetic stability. ijpras.comresearchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ijpras.com

For quinoline derivatives, DFT calculations are routinely used to compute the energies and visualize the spatial distribution of the HOMO and LUMO. researchgate.netresearchgate.net The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. In this compound, the HOMO is typically distributed over the electron-rich quinoline ring, while the LUMO may also be located on the aromatic system. The presence of the electron-withdrawing methanesulfonyl group can influence the energies and distributions of these orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies for Substituted Quinolines Note: This table shows representative data for various quinoline derivatives to demonstrate the concept. The specific values for this compound would depend on the computational level of theory.

| Compound | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (Eg) (eV) |

| Quinoline | -6.11 | -1.20 | 4.91 |

| 4-Aminoquinoline | -5.68 | -1.01 | 4.67 |

| 4-Carboxyquinoline | -6.47 | -2.22 | 4.25 |

| 4-Methoxyquinoline | -5.94 | -1.04 | 4.90 |

Source: Adapted from DFT B3LYP/6-31G calculations on quinoline derivatives. researchgate.net*

Solvation Effects in Theoretical Calculations

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical calculations performed in the gas phase may not accurately represent the situation in a solution. Therefore, solvation models are often incorporated into quantum chemical calculations to account for the effects of the solvent. researchgate.net

There are two main types of solvation models:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the SMD solvation model, represent the solvent as a continuous medium with a specific dielectric constant. nih.gov The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent. nih.govresearchgate.net

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This method is much more computationally demanding but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

For quinoline derivatives, studies have shown that solvent polarity can significantly affect properties like the dipole moment and solvation energy. researchgate.net Including a solvation model is crucial for accurately predicting reaction energetics, electronic spectra, and other properties in a condensed phase. niscpr.res.in

Future Directions and Emerging Research Avenues

Development of Sustainable and Economical Synthesis Methods

Traditional multi-step syntheses of functionalized quinolines often rely on harsh reagents, toxic solvents, and demanding reaction conditions, leading to low efficiency and significant environmental impact. nih.govmdpi.com Future research will likely focus on developing greener, more atom-economical methods to produce 6-(Methanesulfonyloxymethyl)quinoline and its precursors.

Key areas for exploration include:

One-Pot Syntheses: Designing tandem or domino reactions that combine multiple synthetic steps into a single operation, reducing solvent waste and purification efforts.

Green Solvents and Catalysts: Adapting established quinoline (B57606) syntheses, such as the Skraup or Friedländer reactions, to use environmentally benign solvents like water or ionic liquids. mdpi.comresearchgate.net The use of reusable, heterogeneous catalysts, such as silica-functionalized magnetic nanoparticles, could also enhance reaction yields and simplify product isolation. nih.gov

Alternative Energy Sources: Employing microwave irradiation or ultrasound to accelerate reaction times and improve energy efficiency compared to conventional heating methods. nih.govmdpi.com These techniques have shown promise in improving the yield of various quinoline syntheses. mdpi.com

Table 1: Comparison of Synthetic Approaches for Quinoline Derivatives

| Feature | Traditional Methods (e.g., Skraup, Friedländer) | Emerging Sustainable Methods |

|---|---|---|

| Solvents | Concentrated acids (e.g., H₂SO₄), organic solvents | Water, ionic liquids, solvent-free conditions |

| Catalysts | Often stoichiometric or harsh acid catalysts | Reusable heterogeneous catalysts, biocatalysts |

| Energy Input | Conventional heating (prolonged) | Microwave irradiation, ultrasound (rapid) |

| Efficiency | Often low to moderate yields, multiple steps | Potentially higher yields, one-pot processes |

| Environmental Impact | High (toxic reagents, significant waste) | Low (reduced waste, safer materials) |

Exploration of Novel Reactivity Modes and Catalytic Transformations

The primary utility of this compound lies in the reactivity of the mesylate group, which is an excellent leaving group for nucleophilic substitution reactions. However, the broader reactivity of the entire molecule remains underexplored.

Future investigations should target:

Nucleophilic Displacement: Systematically reacting this compound with a wide array of nucleophiles (O-, N-, S-, and C-based) to access a diverse range of 6-substituted quinoline derivatives.

Transition-Metal-Catalyzed Cross-Coupling: While the mesylate can participate in some cross-coupling reactions, the quinoline ring itself offers sites for C-H activation. nih.gov Research into palladium, rhodium, or iron-catalyzed C-H functionalization at positions C2, C4, or C8 could yield novel, complex quinoline structures. nih.govmdpi.com Such methods would be highly atom-economical, avoiding the need for pre-functionalized starting materials.

Photocatalysis: Visible-light-driven reactions, which operate under mild conditions, could unlock new reactivity patterns. For instance, iron-catalyzed, light-driven decarboxylative alkylations have been used to functionalize the quinoline core, a strategy that could be adapted for derivatives of this compound. mdpi.com

Application in Diversified Chemical Libraries and Combinatorial Synthesis

The demand for novel molecular entities in drug discovery necessitates the efficient construction of chemical libraries. This compound is an ideal scaffold for this purpose due to its reactive side chain, which serves as a handle for diversification.

Future applications in this area include:

Parallel Synthesis: Employing automated or semi-automated parallel synthesis platforms to react this compound with hundreds of different nucleophiles (e.g., amines, phenols, thiols) to rapidly generate large libraries of 6-substituted quinolines.

Fragment-Based Drug Discovery (FBDD): Using the quinoline core as a foundational fragment and elaborating it via the methanesulfonyloxymethyl handle to optimize binding interactions with biological targets.

Diversity-Oriented Synthesis (DOS): Integrating the compound into synthetic pathways that create structurally complex and diverse molecules, moving beyond simple substitutions to include cyclizations and multicomponent reactions. researchgate.net

Advanced Mechanistic Investigations Using Modern Analytical Techniques

A thorough understanding of reaction mechanisms is critical for optimizing existing transformations and discovering new ones. While the general reactivity of mesylates is well-known, the specific electronic and steric influences of the quinoline ring on reactions at the 6-position warrant detailed study.

Emerging research should leverage:

Computational Chemistry: Employing Density Functional Theory (DFT) to model reaction pathways, calculate transition state energies, and predict regioselectivity. rsc.orgresearchgate.net This can provide insights into the iodocyclization and deamination reactions of other quinoline systems and could be applied here. rsc.orgresearchgate.net

In-Situ Spectroscopy: Utilizing techniques like real-time Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared (FTIR) spectroscopy to monitor reaction progress, identify transient intermediates, and elucidate complex reaction networks.

Kinetic Analysis: Performing detailed kinetic studies to determine reaction rate laws, activation parameters, and the influence of catalysts or additives, providing a quantitative understanding of the underlying reaction mechanism. researchgate.net

Role in Supramolecular Chemistry and Materials Science

The rigid, aromatic structure of the quinoline ring makes it an attractive component for advanced materials. Quinolines are known scaffolds for organic light-emitting diodes (OLEDs) and fluorescent sensors. nih.govmdpi.com The functional handle in this compound provides a means to covalently incorporate this chromophore into larger systems.

Potential future research directions include:

Synthesis of Novel Polymers: Using the reactive mesylate to either initiate polymerization or to be incorporated as a monomer into polymers for applications in electronics or as specialty coatings.

Development of Chemosensors: Creating derivatives that exhibit changes in fluorescence or color upon binding to specific analytes (e.g., metal ions, biomolecules). The substituent at the 6-position can be tailored to modulate the electronic properties of the quinoline ring system.

Formation of Supramolecular Assemblies: Designing molecules that can self-assemble into well-ordered structures (e.g., liquid crystals, gels) through non-covalent interactions like π-π stacking, driven by the quinoline core. The side chain can be modified to introduce other functionalities that direct this assembly.

Q & A

Q. Table 1. Synthetic Parameters

| Precursor | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|

| 6-(Bromomethyl)quinoline | Dichloromethane | 0–5°C | 75–85% | ≥98% |

Basic: What analytical methods are critical for characterizing this compound?

Characterization requires a combination of:

- Spectroscopy :

- Chromatography : HPLC (C18 column, methanol/water 70:30) to assess purity (retention time ~8.2 min) .

- Elemental analysis : Confirmation of C, H, N, S composition (±0.3% theoretical) .

Advanced: How does the methanesulfonyloxy group influence reactivity in cross-coupling reactions?

The methanesulfonyloxy (MsO) group acts as a leaving group , enabling nucleophilic substitution or transition metal-catalyzed cross-couplings. For example:

- Suzuki-Miyaura coupling : MsO-substituted quinolines react with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) to yield biaryl derivatives .

- Electronic effects : The electron-withdrawing nature of the MsO group stabilizes intermediates, improving reaction yields (~20% higher than chloro analogs) .

Note : Competing hydrolysis under aqueous conditions requires inert atmospheres .

Advanced: How to design experiments to evaluate biological activity of this compound?

Q. Stepwise approach :

In vitro screening : Test against cancer cell lines (e.g., MCF-7, IC₅₀ determination via MTT assay) .

Mechanistic studies :

- Enzyme inhibition : Assess interactions with kinases (e.g., c-Met) using fluorescence polarization .

- Cellular uptake : Radiolabeled analogs (³H or ¹⁴C) to quantify intracellular accumulation .

In vivo models : Administer to rodents (oral, 10–50 mg/kg) and monitor pharmacokinetics (Cₘₐₓ, t₁/₂) .

Key controls : Include parent quinoline and methanesulfonate salts to isolate group-specific effects .

Advanced: How to resolve contradictions in reported bioactivity data for quinoline derivatives?

Common issues and solutions:

- Purity discrepancies : Validate via HPLC and elemental analysis (e.g., ≥98% purity required for reliable IC₅₀ values) .

- Structural analogs : Compare with 6-methoxyquinoline-N-oxide (CAS 6563-13-9), which shows distinct redox-dependent activity .

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) across labs .

Advanced: How to establish structure-activity relationships (SAR) for substituted quinolines?

Q. Methodology :

Systematic substitution : Synthesize analogs with varied substituents (e.g., 6-methoxy vs. 6-chloro) and test bioactivity .

Computational modeling :

- Docking studies : Analyze interactions with target proteins (e.g., c-Met binding pocket) .

- QSAR : Correlate logP values with cytotoxicity (e.g., logP >2.5 enhances membrane permeability) .

Example : 6-Methoxy analogs show higher solubility but lower metabolic stability than sulfonyl derivatives .

Basic: What safety precautions are essential when handling this compound?

- PPE : Gloves, goggles, and lab coats (prevents skin/eye contact) .

- Ventilation : Use fume hoods (avoid inhalation of fine particles) .

- First aid : Rinse skin/eyes with water for 15 minutes; seek medical attention for irritation .

Advanced: How to optimize reaction yields in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.